Methyl3-(azetidin-3-yl)prop-2-enoate
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Overview
Description
Methyl3-(azetidin-3-yl)prop-2-enoate: is an organic compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to a prop-2-enoate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl3-(azetidin-3-yl)prop-2-enoate typically involves the reaction of azetidine derivatives with propenoic acid derivatives under specific conditions. One common method includes the use of methyl propenoate and azetidine in the presence of a base catalyst to facilitate the esterification reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl3-(azetidin-3-yl)prop-2-enoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the ester group, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
Chemistry: Methyl3-(azetidin-3-yl)prop-2-enoate is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds. It serves as a precursor for various functionalized azetidines, which are valuable intermediates in medicinal chemistry.
Biology: In biological research, this compound is studied for its potential bioactivity and interactions with biological macromolecules. It is used in the design of enzyme inhibitors and receptor modulators.
Medicine: this compound derivatives are explored for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities. These derivatives are evaluated for their efficacy and safety in preclinical and clinical studies.
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals, agrochemicals, and materials science. Its unique structural features make it a valuable component in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl3-(azetidin-3-yl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can form covalent or non-covalent bonds with active sites, modulating the activity of the target molecules. The prop-2-enoate group can participate in conjugation reactions, enhancing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Methyl3-(azetidin-3-yl)prop-2-ynoate: This compound features a triple bond in the propenoate group, leading to different reactivity and applications.
3-(Azetidin-3-yl)propanoic acid: Lacks the ester group, resulting in different chemical properties and uses.
3-(Azetidin-3-yl)prop-2-en-1-ol: Contains a hydroxyl group instead of an ester, affecting its reactivity and biological activity.
Uniqueness: Methyl3-(azetidin-3-yl)prop-2-enoate is unique due to its combination of an azetidine ring and a propenoate ester group, providing a versatile scaffold for chemical modifications and applications in various fields of research.
Properties
Molecular Formula |
C7H11NO2 |
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Molecular Weight |
141.17 g/mol |
IUPAC Name |
methyl (E)-3-(azetidin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)3-2-6-4-8-5-6/h2-3,6,8H,4-5H2,1H3/b3-2+ |
InChI Key |
CQHBZHJKRAIQSG-NSCUHMNNSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1CNC1 |
Canonical SMILES |
COC(=O)C=CC1CNC1 |
Origin of Product |
United States |
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